molecular formula C13H15N5O3S B12160835 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B12160835
M. Wt: 321.36 g/mol
InChI Key: ZTTZLGIPPMGBSY-UHFFFAOYSA-N
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Description

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a compound that features a 1,2,4-triazole ring, which is known for its significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the reaction of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with 2,3-dihydro-1,4-benzodioxin-6-yl acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of receptor signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to the combination of the triazole and benzodioxin moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H15N5O3S

Molecular Weight

321.36 g/mol

IUPAC Name

2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C13H15N5O3S/c1-8-16-17-13(18(8)14)22-7-12(19)15-9-2-3-10-11(6-9)21-5-4-20-10/h2-3,6H,4-5,7,14H2,1H3,(H,15,19)

InChI Key

ZTTZLGIPPMGBSY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1N)SCC(=O)NC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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